molecular formula C16H30O B1231300 2-Hexadecenal CAS No. 3163-37-9

2-Hexadecenal

Cat. No. B1231300
CAS RN: 3163-37-9
M. Wt: 238.41 g/mol
InChI Key: KLJFYXOVGVXZKT-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

2-Hexadecenal can be formed through the free-radical destruction of sphingolipids, involving the stages of nitrogen-centered radical formation from starting molecules and subsequent fragmentation via the rupture of C–C and O–H bonds. This process is induced by factors like hypochlorous acid and gamma-radiation, as observed in specific cellular contexts (Shadyro et al., 2015).

Molecular Structure Analysis

While specific studies focusing on the molecular structure of 2-Hexadecenal were not identified, research on similar compounds can provide insights. For instance, studies on hexagonal boron nitride, which shares structural similarities with graphene, reveal intricate structural characteristics and potential for various applications (Roy et al., 2021). These insights, although indirect, can inform our understanding of 2-Hexadecenal's molecular structure.

Chemical Reactions and Properties

2-Hexadecenal undergoes various chemical reactions, particularly in biological systems. It's involved in cytoskeletal reorganization, DNA damage, and apoptosis, often through mechanisms involving electrophilic modification of proteins and DNA. This compound is a byproduct of sphingolipid metabolism and its accumulation can lead to pathogenesis (Jarugumilli et al., 2018).

Physical Properties Analysis

The physical properties of 2-Hexadecenal are not explicitly documented in the available literature. However, the study of similar compounds, such as hexagonal crystals and boron nitride, reveals that these structures possess high thermal conductivity, mechanical strength, and chemical inertness, which could be analogous to the properties of 2-Hexadecenal (Wang et al., 2010).

Chemical Properties Analysis

2-Hexadecenal's chemical properties are influenced by its role in cellular processes. It can covalently modify cellular proteins, impacting processes like apoptosis and cytoskeletal reorganization. This compound's reactivity, particularly as a lipid-derived electrophile, highlights its significance in biological systems and potential for broader chemical applications (Jarugumilli et al., 2018).

Scientific Research Applications

1. Redox Processes in Glioma Cells

2-Hexadecenal, an unsaturated aldehyde formed during the free radical destruction of sphingolipids under oxidative stress, exhibits biological activity by inhibiting proliferation and inducing apoptosis in rat C6 glioma cells. Its presence significantly increases the yield of superoxide anion radicals and affects the redox state of cells, suggesting its role as a signaling molecule in redox processes (Amaegberi et al., 2019).

2. Formation and Biological Role in Cells

2-Hexadecenal is produced from sphingolipids by gamma-, UV-irradiation, and HOCl exposure. It regulates reactive oxygen species generation in human peripheral blood neutrophils and modifies astroglial cells' functions, leading to cytoskeleton reorganization and apoptosis through the JNK and p38 mitogen-activated protein kinase pathways (Lisovskaya et al., 2017).

3. Cellular Targets and Mechanisms

As a lipid-derived electrophile, 2-Hexadecenal plays roles in cytoskeletal reorganization, DNA damage, and apoptosis. The alkyne-2-HD derivative has been used as a probe to identify over 500 potential cellular targets, offering insights into the deregulation of lipid metabolism in diseases (Jarugumilli et al., 2018).

4. Inhibition of Glioma Cell Growth

2-Hexadecenal causes a dose-dependent decrease in the proliferative and mitotic indices of C6 glioma cells. This process involves cytoskeleton rearrangement, changes in cell morphology, and apoptosis induction through the activation of various MAPK pathways (Amaegberi et al., 2019).

5. Interaction with BAX Protein

2-Hexadecenal, particularly trans-2-hexadecenal, has been shown to covalently react with the pro-apoptotic protein Bax at the Cys62 residue. This interaction is crucial for the activation of Bax and the subsequent regulation of apoptosis, providing potential therapeutic strategies for BAX modulation (Cohen et al., 2020).

Safety and Hazards

  • Environmental Impact : Limited information available .

Future Directions

  • Clinical Relevance : Explore its impact in disease contexts .

properties

IUPAC Name

(E)-hexadec-2-enal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h14-16H,2-13H2,1H3/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJFYXOVGVXZKT-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801015907
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hexadecenal

CAS RN

3163-37-9, 27104-14-9, 22644-96-8
Record name 2-Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003163379
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecenal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027104149
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-Hexadec-2-enal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801015907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-HEXADECENAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z79H35Z0RU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hexadecenal
Reactant of Route 2
Reactant of Route 2
2-Hexadecenal
Reactant of Route 3
Reactant of Route 3
2-Hexadecenal
Reactant of Route 4
Reactant of Route 4
2-Hexadecenal
Reactant of Route 5
Reactant of Route 5
2-Hexadecenal
Reactant of Route 6
2-Hexadecenal

Q & A

Q1: What is the molecular formula and weight of hexadecenal?

A1: Hexadecenal has the molecular formula C16H30O and a molecular weight of 238.40 g/mol.

Q2: Does hexadecenal exist in different isomeric forms?

A: Yes, hexadecenal exists in various isomeric forms, including (Z)-9-hexadecenal, (Z)-11-hexadecenal, and (E)-2-hexadecenal. The specific isomer and its relative abundance can significantly influence its biological activity [, , , , ].

Q3: How does hexadecenal interact with Aspergillus fumigatus?

A: Research suggests that cis-9-hexadecenal inhibits the growth of Aspergillus fumigatus by targeting cell wall organization and melanin biosynthesis. It disrupts the formation of the extracellular matrix and reduces cell surface hydrophobicity, ultimately affecting fungal virulence [, ].

Q4: How does hexadecenal affect mitochondrial function in yeast?

A: Studies in yeast indicate that hexadecenal accumulation, regulated by enzymes like Dpl1p and Hfd1p, can impact mitochondrial function. Elevated hexadecenal levels are associated with decreased oxygen consumption, increased reactive oxygen species production, and mitochondrial fragmentation [].

Q5: What role does hexadecenal play in insect communication?

A: Hexadecenal isomers are key components of the sex pheromone blends in various insect species, including moths like Heliothis virescens, Helicoverpa armigera, and the rice stem borer Chilo suppressalis. The specific isomeric composition and ratio within the blend are crucial for species-specific attraction [, , , , , , , , ].

Q6: What are the potential applications of hexadecenal?

A: Hexadecenal holds potential for various applications, particularly in agriculture as a biopesticide. Its role in insect pheromone communication can be exploited for pest monitoring and mating disruption strategies, offering environmentally friendly pest control alternatives [, , , ].

Q7: Are there any safety concerns regarding hexadecenal use?

A: While hexadecenal is generally considered safe, further research is necessary to fully evaluate its toxicological profile and potential long-term effects. Careful consideration should be given to its environmental impact, degradation pathways, and potential for bioaccumulation [, ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.